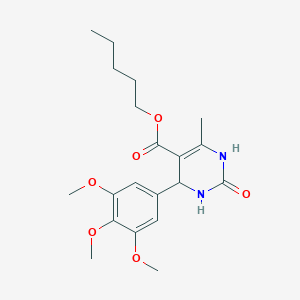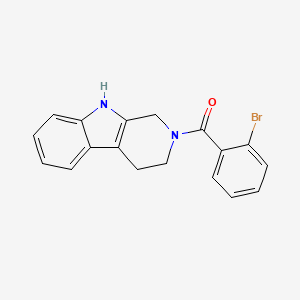
(5R,6R)-6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one typically involves multiple steps. One common method starts with the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with a suitable cyclohexenone derivative. The reaction conditions often require the presence of a strong acid or base to facilitate the formation of the desired product. For example, the use of dibromisocyanuric acid has been reported in similar synthetic routes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group and triazole ring are key functional groups that can participate in binding interactions, leading to the modulation of biological pathways. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: Shares the triazole ring and nitro group but lacks the cyclohexenone moiety.
3,5-diphenylcyclohex-2-en-1-one: Contains the cyclohexenone moiety but lacks the triazole ring and nitro group.
Uniqueness
6-(3-nitro-1H-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is unique due to its combination of a triazole ring, nitro group, and cyclohexenone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C20H16N4O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(5R,6R)-6-(3-nitro-1,2,4-triazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H16N4O3/c25-18-12-16(14-7-3-1-4-8-14)11-17(15-9-5-2-6-10-15)19(18)23-13-21-20(22-23)24(26)27/h1-10,12-13,17,19H,11H2/t17-,19-/m1/s1 |
InChI Key |
YEFOINVAAQTTLT-IEBWSBKVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Furan-2-ylmethyl-N'-{2-[4-(3-nitro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B15011405.png)
![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[2-oxo-2-(piperidin-1-yl)ethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B15011413.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15011420.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15011445.png)
![ethyl S-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B15011455.png)

![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15011469.png)
![3,4-dichloro-N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15011470.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15011479.png)
![4-(3-{[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B15011485.png)
![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)
![1-[4-(4-chlorophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011493.png)
